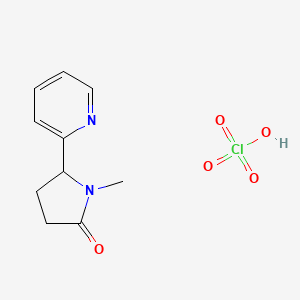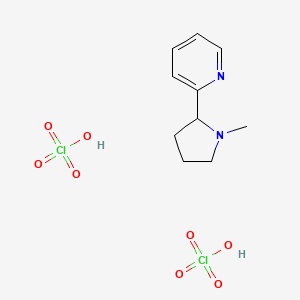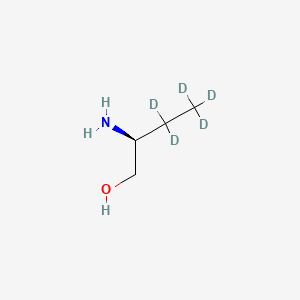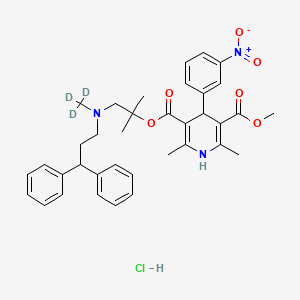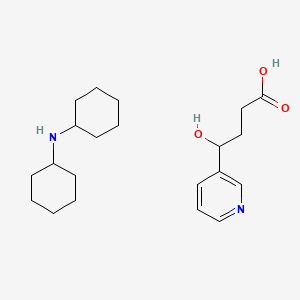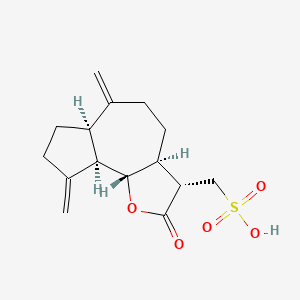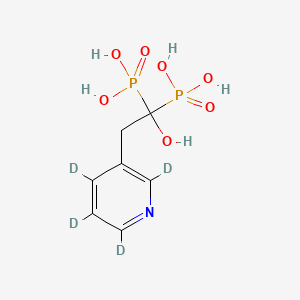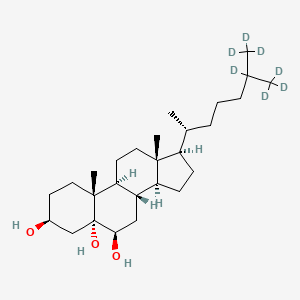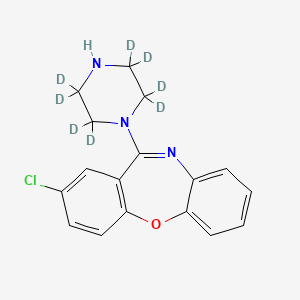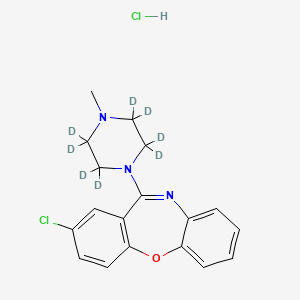
(R,S)-4-Hydroxy Cyclophosphamide-d4 Preparation Kit
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(R,S)-4-Hydroxy Cyclophosphamide-d4 is a deuterated analog of 4-Hydroxy Cyclophosphamide, a metabolite of the chemotherapeutic agent Cyclophosphamide. This compound is used in various scientific research applications, particularly in the fields of chemistry, biology, and medicine. The deuterium labeling in (R,S)-4-Hydroxy Cyclophosphamide-d4 allows for more precise analytical studies, making it a valuable tool in pharmacokinetic and metabolic research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (R,S)-4-Hydroxy Cyclophosphamide-d4 involves multiple steps, starting from the parent compound Cyclophosphamide. The deuterium atoms are introduced through specific chemical reactions that replace hydrogen atoms with deuterium. The synthetic route typically involves:
Deuterium Exchange Reactions: These reactions are carried out under controlled conditions to ensure the selective incorporation of deuterium atoms.
Oxidation and Reduction Steps: These steps are necessary to convert Cyclophosphamide into its hydroxy derivative.
Purification: The final product is purified using techniques such as chromatography to ensure high purity and yield.
Industrial Production Methods
In an industrial setting, the production of (R,S)-4-Hydroxy Cyclophosphamide-d4 follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of starting materials are used to produce the compound.
Automated Reaction Systems: These systems ensure precise control over reaction conditions, leading to consistent product quality.
Quality Control: Rigorous quality control measures are implemented to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
(R,S)-4-Hydroxy Cyclophosphamide-d4 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different metabolites.
Reduction: Reduction reactions can convert it back to its parent compound.
Substitution: The deuterium atoms can be replaced with other isotopes or functional groups under specific conditions.
Common Reagents and Conditions
The common reagents used in these reactions include:
Oxidizing Agents: Such as hydrogen peroxide and potassium permanganate.
Reducing Agents: Such as sodium borohydride and lithium aluminum hydride.
Catalysts: Various catalysts are used to facilitate the reactions, including transition metal complexes.
Major Products
The major products formed from these reactions include:
Deuterated Metabolites: These are useful in metabolic studies.
Hydroxy Derivatives: These derivatives are important for pharmacokinetic studies.
Scientific Research Applications
(R,S)-4-Hydroxy Cyclophosphamide-d4 has a wide range of scientific research applications:
Chemistry: Used in isotope labeling studies to understand reaction mechanisms.
Biology: Helps in studying metabolic pathways and enzyme interactions.
Medicine: Used in pharmacokinetic studies to understand drug metabolism and distribution.
Industry: Employed in the development of new chemotherapeutic agents and analytical methods.
Mechanism of Action
The mechanism of action of (R,S)-4-Hydroxy Cyclophosphamide-d4 involves its conversion to active metabolites that interact with DNA. The molecular targets include:
DNA Alkylation: The compound forms covalent bonds with DNA, leading to cross-linking and strand breaks.
Enzyme Inhibition: It inhibits various enzymes involved in DNA repair and replication.
The pathways involved include:
Metabolic Activation: The compound is metabolized by liver enzymes to form active intermediates.
DNA Damage Response: The cell’s response to DNA damage includes activation of repair pathways and apoptosis.
Comparison with Similar Compounds
Similar Compounds
Cyclophosphamide: The parent compound, used widely in chemotherapy.
4-Hydroxy Cyclophosphamide: The non-deuterated analog.
Ifosfamide: A similar chemotherapeutic agent with a different metabolic profile.
Uniqueness
(R,S)-4-Hydroxy Cyclophosphamide-d4 is unique due to its deuterium labeling, which provides:
Enhanced Stability: Deuterium atoms form stronger bonds than hydrogen, leading to increased stability.
Improved Analytical Precision: The deuterium labeling allows for more accurate tracking in metabolic studies.
Properties
CAS No. |
1329838-09-6 |
|---|---|
Molecular Formula |
C7H15Cl2N2O3P |
Molecular Weight |
281.106 |
IUPAC Name |
(2R,4S)-2-[bis(2-chloro-2,2-dideuterioethyl)amino]-2-oxo-1,3,2$l^{5} |
InChI |
InChI=1S/C7H15Cl2N2O3P/c8-2-4-11(5-3-9)15(13)10-7(12)1-6-14-15/h7,12H,1-6H2,(H,10,13)/t7-,15+/m0/s1/i2D2,3D2 |
InChI Key |
RANONBLIHMVXAJ-OQGQRPTOSA-N |
SMILES |
C1COP(=O)(NC1O)N(CCCl)CCCl |
Synonyms |
(2R,4S)-rel-2-[Bis(2-chloroethyl)amino]tetrahydro-2H-1,3,2-oxazaphosphorin-4-ol-d4 2-Oxide; |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



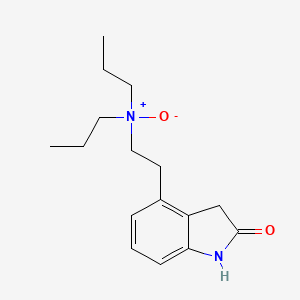
![(3R,6R)-6-[(3R,5R)-7-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B563591.png)
